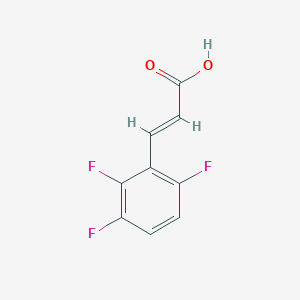

2,3,6-Trifluorocinnamic acid

Description

Contextualization within Fluorinated Organic Compounds

Fluorinated organic compounds, characterized by the presence of one or more fluorine atoms, have become increasingly significant in scientific research and industry. The introduction of fluorine into an organic molecule can dramatically alter its physical and chemical properties. tandfonline.com This is due to several key factors associated with the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.com These properties can enhance metabolic stability, modulate the acidity or basicity of nearby functional groups, and influence the molecule's conformation. bohrium.com

The applications of fluorinated organic compounds are extensive, ranging from pharmaceuticals and agrochemicals to materials science. alfa-chemistry.com In medicinal chemistry, it is estimated that approximately 25% of small-molecule drugs contain fluorine, and this trend is expected to continue. nih.gov The strategic placement of fluorine atoms can lead to improved drug efficacy by enhancing binding affinity to target proteins and increasing metabolic stability. tandfonline.combohrium.com For instance, fluorination can block sites on a molecule that are susceptible to metabolic oxidation, thereby prolonging the drug's activity. nih.gov In materials science, fluorinated compounds are used to create polymers with enhanced thermal and chemical stability. smolecule.com

The trifluorophenyl group in 2,3,6-Trifluorocinnamic acid significantly influences its electronic properties and lipophilicity, which in turn can affect its biological activity and reactivity. cymitquimica.com This makes it a compound of interest for researchers exploring the unique effects of fluorine substitution in organic molecules.

Significance as a Cinnamic Acid Derivative

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in nature, found in various plants, fruits, and honey. beilstein-journals.orgnih.gov They are characterized by a phenyl group attached to an acrylic acid moiety. nih.gov Cinnamic acid derivatives are recognized for their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. beilstein-journals.orgontosight.ai They serve as important intermediates in the biosynthesis of many aromatic natural products and are used as building blocks in organic synthesis. chemicalbook.comjocpr.com

The versatility of the cinnamic acid structure, with its benzene (B151609) ring, alkene double bond, and carboxylic acid group, allows for various modifications to create derivatives with enhanced or specific biological efficacies. nih.gov These modifications can involve substitutions on the phenyl ring or alterations to the acrylic acid side chain. beilstein-journals.org

This compound, as a derivative of cinnamic acid, combines the foundational structure of cinnamic acid with the unique properties imparted by fluorine atoms. This combination makes it a valuable intermediate in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. cymitquimica.com The presence of the trifluorophenyl group is a key feature that distinguishes it from naturally occurring cinnamic acids and other derivatives, offering a platform for investigating how multiple fluorine substitutions impact the well-known biological and chemical profiles of the cinnamic acid scaffold.

Overview of Research Trajectories for Fluorinated Cinnamic Acids

Research into fluorinated cinnamic acids is an active and evolving area, driven by the potential to create new molecules with enhanced properties for a variety of applications. The primary research trajectories focus on leveraging the effects of fluorine substitution to develop novel therapeutic agents and functional materials.

One significant area of investigation is in medicinal chemistry. Researchers are designing and synthesizing fluorinated cinnamic acid derivatives as potential drugs for a range of diseases. For example, studies have explored their use as inhibitors of enzymes involved in disease pathways. ontosight.ai The introduction of fluorine can enhance a compound's ability to cross cell membranes and can lead to stronger interactions with biological targets. cymitquimica.com Specifically, fluorinated cinnamic acid derivatives have been investigated for their potential in treating Alzheimer's disease, with some studies showing that electron-withdrawing substituents like trifluoromethyl groups can increase activity. mdpi.com Furthermore, some fluorinated derivatives have shown promise in anticancer research by inhibiting tumor growth. smolecule.com

In the field of materials science, the inclusion of fluorine in the cinnamic acid structure is being explored for the development of new polymers and materials. The presence of fluorine can impart desirable properties such as increased thermal stability and chemical resistance. smolecule.com The conjugated double bond system in cinnamic acid also makes it suitable for creating materials with specific optical and electrical properties. ontosight.ai

The synthesis of these compounds is also a key research focus. Chemists are developing more efficient and selective methods for introducing fluorine and fluoroalkyl groups into the cinnamic acid framework. beilstein-journals.org This includes exploring various catalytic systems and reaction conditions to achieve the desired molecular architecture.

Below is a table summarizing the properties of this compound:

| Property | Value |

| IUPAC Name | (2E)-3-(2,3,6-trifluorophenyl)-2-propenoic acid sigmaaldrich.com |

| Molecular Formula | C9H5F3O2 cymitquimica.comsigmaaldrich.comfluorochem.co.ukscisupplies.eu |

| Physical Form | Solid sigmaaldrich.comfluorochem.co.uk |

| Purity | 95+% fluorochem.co.ukscisupplies.eu |

| CAS Number | 230295-12-2 cymitquimica.comsigmaaldrich.comfluorochem.co.ukscisupplies.eu |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,3,6-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYDUMMUGMYVHJ-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C=CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1F)/C=C/C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420765 | |

| Record name | 2,3,6-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-12-2 | |

| Record name | 2,3,6-Trifluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 230295-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2,3,6 Trifluorocinnamic Acid

Advanced Synthetic Routes for Fluorinated Cinnamic Acids

The preparation of fluorinated cinnamic acids can be achieved through various advanced organic synthesis techniques. These methods aim to incorporate fluorine atoms into the aromatic ring and construct the α,β-unsaturated carboxylic acid side chain efficiently and with high selectivity.

Chemo-enzymatic Approaches for Stereoselective Synthesis

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to produce complex molecules. This strategy is particularly valuable for creating chiral fluorinated compounds. doaj.orgchimia.ch While direct enzymatic synthesis of 2,3,6-Trifluorocinnamic acid is not extensively documented, general chemo-enzymatic strategies for fluorinated molecules offer a viable pathway. caltech.edu

Enzymes such as lipases, cytochrome P450 monooxygenases, and transaminases can be employed for the selective fluorination or modification of precursors under mild conditions. caltech.eduresearchgate.net For instance, a P450-catalyzed hydroxylation followed by a chemical deoxofluorination step can introduce fluorine at non-activated positions on a molecule. caltech.edu Another approach involves the enzymatic resolution of racemic mixtures of fluorinated intermediates to isolate the desired stereoisomer. doaj.orgchimia.ch These methods provide a powerful tool for accessing optically active fluorinated building blocks which could be precursors to chiral derivatives of this compound. chimia.ch

Condensation Reactions in the Synthesis of Cinnamic Acid Derivatives

Condensation reactions are a cornerstone for the synthesis of cinnamic acids and their derivatives. rsc.org The Knoevenagel condensation is a widely used and effective method for this transformation. rsc.orgresearchgate.net This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. rsc.org

In the context of this compound synthesis, the process begins with the reaction of 2,3,6-Trifluorobenzaldehyde with malonic acid. The reaction is catalyzed by a weak base, often a primary or secondary amine like piperidine, sometimes in a solvent like pyridine (B92270). rsc.orgresearchgate.net The mechanism proceeds through the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation of the intermediate yield the final α,β-unsaturated carboxylic acid product. rsc.org An alternative to the often carcinogenic pyridine is the use of other bases like triethylamine. rsc.org

Another relevant method is the Claisen condensation, which can be used to form the ethyl ester of cinnamic acid from benzaldehyde (B42025) and ethyl acetate, catalyzed by a strong base like sodium ethanolate. youtube.com This ester can then be hydrolyzed to the carboxylic acid.

| Reaction Type | Key Reactants | Catalyst/Reagent | Primary Product |

| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | Base (e.g., Piperidine, Pyridine) | α,β-Unsaturated Carboxylic Acid |

| Claisen Condensation | Aromatic Aldehyde, Ester (e.g., Ethyl Acetate) | Strong Base (e.g., Sodium Ethoxide) | α,β-Unsaturated Ester |

Palladium-Catalyzed Cross-Coupling Reactions in Fluorocinnamic Acid Synthesis

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for forming carbon-carbon bonds, and they have been successfully applied to the synthesis of cinnamic acid derivatives. researchsolutions.com The Heck reaction, for instance, can be used to couple an aryl halide with an alkene in the presence of a palladium catalyst and a base.

To synthesize a fluorinated cinnamic acid via this route, a trifluorinated aryl halide would be reacted with acrylic acid or an acrylate (B77674) ester. researchsolutions.com For example, 1-bromo-2,3,6-trifluorobenzene could be coupled with acrylic acid using a palladium catalyst to form this compound. These reactions are known for their tolerance of a wide range of functional groups. organic-chemistry.org Another palladium-catalyzed approach involves the decarboxylative cross-coupling of aryl halides with 2-(trifluoromethyl)acrylic acid, providing a route to vinyltrifluoromethyl derivatives. organic-chemistry.org

| Reaction | Aryl Component | Alkene Component | Catalyst System |

| Heck Reaction | Aryl Halide (e.g., Aryl Bromide) | Acrylic Acid or Acrylate Ester | Palladium Catalyst (e.g., Pd(OAc)2), Base |

| Decarboxylative Cross-Coupling | Aryl Halide | 2-(Trifluoromethyl)acrylic Acid | Palladium Catalyst, Base, Additive (e.g., CuO) |

Precursor Chemistry and Derivatization Strategies

The successful synthesis of this compound relies heavily on the availability and reactivity of its key precursors. The strategic construction of the molecule involves the selection of an appropriate fluorinated aromatic core and a method to introduce the unsaturated acid side chain.

Exploration of Trifluorobenzaldehyde as a Key Intermediate

For condensation-based synthetic routes, 2,3,6-Trifluorobenzaldehyde serves as the essential starting material. This aromatic aldehyde contains the trifluorinated phenyl ring that will become the core of the final cinnamic acid product. The reactivity of the aldehyde group in 2,3,6-Trifluorobenzaldehyde is central to the carbon-carbon bond-forming step in reactions like the Knoevenagel condensation. rsc.org The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring can influence the electrophilicity of the carbonyl carbon, potentially affecting reaction rates compared to non-fluorinated benzaldehyde. researchgate.net The synthesis of various substituted cinnamic acids has been demonstrated starting from the corresponding substituted benzaldehydes, highlighting the role of the aldehyde as the key building block for the aromatic portion of the molecule. researchgate.netjocpr.comgoogle.com

Introduction of the Propenoic Acid Moiety

The propenoic acid group (–CH=CHCOOH) is the other critical component of the cinnamic acid structure. Its introduction is achieved through different reagents depending on the synthetic pathway.

In the Knoevenagel condensation, malonic acid (HOOC-CH2-COOH) is the source of the propenoic acid moiety. rsc.org It provides the active methylene group that attacks the aldehyde. Following the condensation and dehydration steps, the resulting intermediate undergoes decarboxylation (loss of a CO2 molecule) to generate the carbon-carbon double bond and the carboxylic acid group of the final product. rsc.org

In palladium-catalyzed Heck-type reactions, the propenoic acid moiety is typically introduced using acrylic acid (CH2=CHCOOH) or its esters. researchsolutions.com The palladium catalyst facilitates the coupling of the sp2 carbon of the alkene with the sp2 carbon of the fluorinated aryl precursor, directly forming the cinnamic acid skeleton. researchsolutions.com

Reaction Kinetics and Mechanistic Studies of this compound Synthesis

The synthesis of this compound, like other cinnamic acid derivatives, is commonly achieved through condensation reactions such as the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde, in this case, 2,3,6-Trifluorobenzaldehyde, with a compound containing an active methylene group, typically malonic acid, in the presence of a basic catalyst. While specific, detailed kinetic and mechanistic studies for the synthesis of the 2,3,6-trifluoro isomer are not extensively documented in publicly available literature, the general principles of the Knoevenagel-Doebner reaction provide a framework for understanding its synthesis.

The reaction mechanism generally proceeds through a series of steps initiated by the deprotonation of malonic acid by a base, such as pyridine or piperidine, to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 2,3,6-Trifluorobenzaldehyde. The subsequent intermediate undergoes dehydration to yield the α,β-unsaturated product, this compound, often followed by decarboxylation if malonic acid is used.

The kinetics of this reaction are influenced by several factors, including the nature of the solvent, the type and concentration of the catalyst, and the reaction temperature. The electron-withdrawing nature of the fluorine atoms on the benzaldehyde ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of the initial nucleophilic attack compared to non-fluorinated benzaldehyde. However, the steric hindrance from the ortho-substituents (fluorine atoms at positions 2 and 6) might also play a role in the reaction kinetics, potentially slowing down the reaction rate.

While specific kinetic data for this compound is scarce, studies on similar Knoevenagel-Doebner reactions provide insights into the expected behavior. For instance, the choice of base is crucial; stronger bases can lead to side reactions, while weaker bases may result in slower reaction rates. The reaction temperature is also a critical parameter, with higher temperatures generally leading to faster reaction rates but also potentially promoting the formation of byproducts.

To illustrate the effect of reaction conditions on the synthesis of cinnamic acids, the following table summarizes typical conditions and outcomes for the Knoevenagel-Doebner condensation of various aromatic aldehydes. It is important to note that these are generalized examples and not specific to this compound.

| Aromatic Aldehyde | Malonic Acid (Equivalents) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzaldehyde | 1.5 | Piperidine/Pyridine | Pyridine | 100 | 3 | ~85 |

| 4-Methoxybenzaldehyde | 2.0 | Piperidine | Ethanol | Reflux | 4 | ~90 |

| 4-Nitrobenzaldehyde | 1.2 | Ammonium Acetate | Acetic Acid | 110 | 2 | ~92 |

This table presents illustrative data for analogous reactions and is not specific to the synthesis of this compound due to the lack of available specific data.

Further detailed research, including kinetic modeling and experimental studies, would be necessary to fully elucidate the specific reaction kinetics and mechanistic nuances of this compound synthesis. Such studies would involve monitoring the reaction progress under various conditions to determine rate constants, activation energies, and the influence of the trifluoro-substitution pattern on the reaction mechanism.

Spectroscopic Characterization and Advanced Analytical Techniques for 2,3,6 Trifluorocinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,3,6-Trifluorocinnamic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Proton (¹H) NMR Analysis of Fluorinated Cinnamic Acid Systems

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the vinylic and aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

The two vinylic protons of the acrylic acid moiety typically appear as doublets due to coupling to each other. In similar cinnamic acid systems, the proton alpha to the carbonyl group generally resonates at a lower chemical shift (around 6.40 ppm) compared to the beta proton (around 7.67 ppm), which is deshielded by the aromatic ring. The coupling constant between these two protons is typically large (around 15-16 Hz), indicative of a trans configuration.

The aromatic region of the spectrum is expected to be more complex due to the trifluorosubstituted phenyl ring. The two remaining aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings. The exact chemical shifts and coupling patterns would provide definitive information on the substitution pattern of the aromatic ring.

Carbon (¹³C) NMR Characterization of the Cinnamic Acid Skeleton

The ¹³C NMR spectrum provides information on all the carbon atoms in the this compound molecule. The carbonyl carbon of the carboxylic acid is typically observed at the downfield end of the spectrum, often in the range of 167-173 ppm for cinnamic acid derivatives.

The vinylic carbons are expected in the olefinic region of the spectrum. The carbon atom beta to the carbonyl group is generally found at a higher chemical shift than the alpha carbon. The aromatic carbons will appear in the range of approximately 110-165 ppm. The signals for the carbons directly bonded to fluorine atoms will be split due to carbon-fluorine coupling, with the magnitude of the coupling constant providing valuable structural information. For instance, in 4-fluorocinnamic acid, the carbon bearing the fluorine atom appears as a doublet with a large coupling constant. ncsu.edu

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 167 - 173 |

| Vinylic (α-C) | 115 - 125 |

| Vinylic (β-C) | 140 - 150 |

| Aromatic (C-H) | 110 - 135 |

| Aromatic (C-F) | 140 - 165 |

| Aromatic (C-COOH) | 125 - 135 |

Note: These are estimated ranges based on data for similar compounds.

Fluorine (¹⁹F) NMR for Investigating Fluorine Substituent Effects

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms in a molecule. huji.ac.il For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the fluorine atoms at the 2, 3, and 6 positions of the aromatic ring. The chemical shifts of these fluorine atoms are highly sensitive to their electronic environment.

The precise chemical shift values will depend on the electronic effects of the neighboring substituents, including the other fluorine atoms and the cinnamic acid side chain. Fluorine-fluorine and fluorine-proton couplings will cause these signals to appear as multiplets, and the analysis of these coupling patterns can confirm the substitution pattern on the aromatic ring. The chemical shifts for fluorines on an aromatic ring typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Conformation and Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within this compound.

In the FT-IR spectrum, a broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carbonyl group is anticipated to give a strong absorption band around 1680-1700 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will likely appear in the 1600-1650 cm⁻¹ region. C-F stretching vibrations typically result in strong absorptions in the fingerprint region, between 1000 and 1400 cm⁻¹.

The FT-Raman spectrum would complement the FT-IR data. The C=C stretching vibrations of the aromatic ring and the alkene are expected to show strong signals. The symmetric stretching of the carboxylic acid dimer may also be prominent.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O stretch | 1680 - 1700 |

| Alkene | C=C stretch | 1620 - 1640 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| C-F | C-F stretch | 1000 - 1400 |

Note: These are estimated ranges based on data for similar compounds.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₅F₃O₂), the molecular weight is 202.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 202. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the hydroxyl group (-OH, 17 Da). nih.gov Further fragmentation of the aromatic ring could also occur.

Applications in High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula of this compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the compound with high confidence.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques for Halogenated Cinnamic Acids

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique in mass spectrometry that enables the analysis of large, nonvolatile, and thermally fragile molecules with minimal fragmentation. wikipedia.org The sample is co-crystallized with a molar excess of a matrix compound, which is typically a UV-absorbing weak organic acid. scripps.edu The matrix plays a crucial role by absorbing the energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules. creative-proteomics.comyoutube.com

The choice of matrix is a critical parameter in MALDI analysis. youtube.com An ideal matrix should have strong absorption at the laser's wavelength, be vacuum stable, and facilitate the formation of high-quality crystals with the analyte. creative-proteomics.com For the analysis of cinnamic acid derivatives and other small molecules, several matrices have been proven effective. Common choices include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB). nih.govscielo.br Specifically for halogenated cyanocinnamic acid derivatives, studies have shown that substitutions on the aromatic ring can influence their effectiveness as matrices. For instance, 4-Chloro-α-cyanocinnamic acid has been demonstrated to be a high-performance matrix. nih.gov

The general procedure for MALDI analysis involves mixing the analyte solution with the matrix solution, applying the mixture to a target plate, and allowing the solvent to evaporate, which results in the formation of a solid crystalline deposit. A pulsed laser is then used to irradiate the sample, causing the matrix to vaporize and carry the intact analyte molecules into the gas phase, where they are ionized, typically by protonation. wikipedia.org These ions are then accelerated into a mass analyzer, most commonly a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio. wikipedia.org

While specific MALDI data for this compound is not extensively detailed in the literature, the analysis would be expected to yield a prominent peak corresponding to the protonated molecule [M+H]⁺. The high resolution and accuracy of TOF mass analyzers allow for the precise determination of the molecular weight, confirming the elemental composition of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions and extent of conjugation in molecules like this compound. Cinnamic acid and its derivatives are characterized by a conjugated system that includes the phenyl ring, the double bond of the acrylic acid side chain, and the carbonyl group. This extended π-system is responsible for strong absorption in the UV region of the electromagnetic spectrum. nih.govresearchgate.net

The UV-Vis spectrum of cinnamic acid typically exhibits a strong absorption band corresponding to a π → π* electronic transition. researchgate.net For trans-cinnamic acid, this maximum absorbance is observed around 270 nm. researchgate.net The position and intensity of this absorption maximum (λmax) can be influenced by the presence of substituents on the aromatic ring. nih.gov

In the case of this compound, the fluorine atoms act as substituents on the phenyl ring. While fluorine is an electron-withdrawing group, its effect on the UV-Vis spectrum of conjugated systems can be complex, involving both inductive and resonance effects. Generally, the introduction of substituents can cause a shift in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, functionalization of cinnamic acid with a pyrene unit results in a significant red-shift of approximately 100 nm due to the extension of the conjugated system. rsc.org

The UV-Vis spectrum provides insights into the electronic structure of the molecule. The analysis is typically performed by dissolving the compound in a suitable solvent, such as methanol or ethanol, and measuring its absorbance over a range of wavelengths, usually from 200 to 400 nm for cinnamic acid derivatives. nih.gov

Interactive Data Table: UV-Vis Absorption Maxima for Cinnamic Acid and Related Compounds

| Compound | λmax (nm) | Solvent |

| trans-Cinnamic acid | 270 | Not specified |

| cis-Cinnamic acid | 262 | Not specified |

| Cinnamic acid | 272 | Dichloromethane |

| Cinnamic acid | 274 | Not specified |

Reactivity and Chemical Transformations of 2,3,6 Trifluorocinnamic Acid

Electrophilic Aromatic Substitution Patterns on the Trifluorophenyl Ring

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring.

In 2,3,6-Trifluorocinnamic acid, the aromatic ring is substituted with three fluorine atoms and an acrylic acid group. Both types of substituents are classified as deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). masterorganicchemistry.comlibretexts.org

Fluorine Atoms: Halogens like fluorine exhibit a dual electronic effect. They are strongly electron-withdrawing through the inductive effect due to their high electronegativity, which deactivates the ring by reducing its electron density and making it less nucleophilic. libretexts.orgcsbsju.edu However, they can also donate electron density into the ring via resonance through their lone pairs. csbsju.eduorganicchemistrytutor.com This resonance donation, although weaker than the inductive withdrawal, is sufficient to direct incoming electrophiles to the ortho and para positions relative to the fluorine atom. csbsju.eduorganicchemistrytutor.com While generally considered deactivating, in some specific EAS reactions, fluorine can act as an activating substituent. acs.orgacs.org

Acrylic Acid Group (-CH=CHCOOH): This group is strongly deactivating due to the electron-withdrawing nature of the carbonyl and carboxylic acid functions. It withdraws electron density from the ring through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles. This deactivating effect directs incoming electrophiles to the meta position. libretexts.orgorganicchemistrytutor.com

| Reaction Type |

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system, which makes it electron-deficient and susceptible to nucleophilic attack (conjugate addition) and various reduction and cycloaddition reactions.

The double bond can be readily reduced without affecting the aromatic ring or the carboxylic acid group through catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) and a metal catalyst. Transfer hydrogenation, using a hydrogen donor like formic acid in place of H₂ gas, is also an effective method for reducing cinnamic acid derivatives. researchgate.netchemmethod.com

The selective reduction of the alkene functional group leads to the formation of 2,3,6-Trifluorohydrocinnamic acid. Various catalysts can be employed to achieve this transformation with high selectivity. researchgate.netresearchgate.net Alternatively, specialized reagents like copper hydride (CuH) can catalyze the 1,4-reduction (conjugate reduction) of α,β-unsaturated carboxylic acids to furnish the corresponding saturated β-chiral aldehydes under asymmetric conditions. nih.govorganic-chemistry.orgacs.org Furthermore, biocatalytic systems using enzymes or whole cells can achieve the reduction of both the double bond and the carboxylic acid, leading to saturated primary alcohols. manchester.ac.ukrsc.org

| Reaction |

As an electron-deficient alkene, the double bond in this compound is susceptible to attack by various nucleophiles in a conjugate addition (Michael addition) mechanism. rsc.orgacs.org It can also undergo electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), where the initial attack is by the electrophilic proton. chemistrysteps.comlibretexts.org

Furthermore, the double bond can participate in cycloaddition reactions.

[2+2] Photocycloaddition: Upon irradiation with UV light, cinnamic acid derivatives can undergo dimerization to form cyclobutane (B1203170) rings known as truxinic or truxillic acids. digitellinc.combilkent.edu.tr This reaction can be controlled in the solid state or by using templates to achieve high regio- and diastereoselectivity, allowing for the synthesis of both symmetrical and unsymmetrical cyclobutane products. bilkent.edu.trthieme-connect.com

[4+2] Cycloaddition (Diels-Alder Reaction): Cinnamic acid and its derivatives can act as dienophiles in Diels-Alder reactions with conjugated dienes, such as cyclopentadiene, to form cyclohexene (B86901) adducts. acs.org The electron-withdrawing nature of the substituents on the cinnamic acid derivative influences its reactivity as a dienophile. acs.org

| Reaction Type |

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group is a versatile functional handle that allows for the synthesis of a wide range of derivatives, most notably esters and amides.

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. sapub.orgorganic-chemistry.org The reaction is an equilibrium process, and it is often driven to completion by removing the water formed during the reaction or by using a large excess of the alcohol. organic-chemistry.org This method is broadly applicable for converting cinnamic acids into their corresponding esters. sapub.orgresearchgate.net

| Alcohol |

The carboxylic acid can be converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to make the carbonyl carbon more electrophilic, as the hydroxyl group is a poor leaving group. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). analis.com.my These reagents are widely used in peptide synthesis to form the amide (peptide) bond between amino acids. researchgate.netgoogle.com The use of fluorinated amino acids and carboxylic acids in peptide synthesis is an area of active research. rsc.org The synthesis of N-alkenyl amides from the closely related 2,3,4,5,6-pentafluorocinnamic acid has been reported, indicating the viability of this reaction. researchgate.net More modern methods may utilize reagents such as tetrafluorophthalonitrile (B154472) (TFPN) or titanium(IV) fluoride (B91410) (TiF₄) to facilitate direct amidation under mild conditions. rsc.orgresearchgate.net

| Amine |

Regioselectivity and Stereoselectivity in Reactions of this compound

The reactivity of this compound is governed by the interplay of its three main functional components: the carboxylic acid group, the acrylic acid double bond, and the trifluorinated phenyl ring. The positions of the electron-withdrawing fluorine atoms at the 2, 3, and 6 positions of the phenyl ring create a unique electronic environment that significantly influences the regioselectivity and stereoselectivity of its chemical transformations.

The strong inductive and mesomeric effects of the fluorine atoms render the aromatic ring electron-deficient. This deactivation generally makes electrophilic aromatic substitution reactions challenging. When such reactions do occur, the directing effects of the substituents must be considered. The fluorine atoms are ortho, para-directing, while the cinnamoyl group is a meta-director. The combined influence of these groups, along with the significant steric hindrance provided by the fluorine atoms at the 2 and 6 positions, suggests that any electrophilic substitution would likely occur at the C4 or C5 positions, though such reactions are not prominently documented.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution, a reaction pathway not typically observed for unsubstituted benzene rings. The regioselectivity of such a reaction would be dictated by the positions of the fluorine atoms, with nucleophilic attack favored at the positions activated by the electron-withdrawing groups.

The acrylic acid moiety is a key site of reactivity. The double bond is activated by the electron-withdrawing trifluorophenyl group and the carboxylic acid, making it susceptible to nucleophilic addition reactions, including Michael additions. The regioselectivity of such an addition would favor the attack of the nucleophile at the β-carbon, which is activated by both the phenyl and the carboxyl groups.

Stereoselectivity is a crucial aspect of reactions involving the double bond of this compound. Due to the synthetic routes commonly employed for its preparation, this compound is typically obtained as the thermodynamically more stable E-isomer. Reactions at the double bond, such as hydrogenation or epoxidation, can lead to the formation of new stereocenters. The facial selectivity of these reactions would be influenced by the steric bulk of the trifluorophenyl group and the potential for directing effects from the carboxylic acid group. For instance, catalytic hydrogenation would be expected to occur from the less sterically hindered face of the molecule.

While specific, detailed research findings and extensive data tables on the regioselectivity and stereoselectivity of this compound reactions are not widely available in the public domain, the general principles of organic chemistry allow for predictions of its behavior. The unique substitution pattern of the fluorine atoms provides a platform for further investigation into its selective chemical transformations.

Computational Chemistry and Theoretical Studies of 2,3,6 Trifluorocinnamic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust method for investigating the electronic structure of molecules. niscpr.res.innih.gov This approach allows for the calculation of a molecule's ground-state properties by focusing on its electron density. For a molecule like 2,3,6-trifluorocinnamic acid, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its most stable three-dimensional arrangement (optimized geometry). niscpr.res.injmcs.org.mx

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. Studies on analogous compounds, such as other fluorinated or substituted cinnamic acids, have successfully used DFT to predict these geometric parameters. niscpr.res.inscielo.org.mx The resulting optimized structure is fundamental for understanding the molecule's steric and electronic properties.

Furthermore, DFT provides deep insights into the electronic structure by calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

Table 1: Illustrative Geometric and Electronic Parameters from DFT This table demonstrates the type of data that would be generated from a DFT analysis of this compound. Actual values require specific computational studies.

| Parameter | Description | Illustrative Data |

| Bond Lengths (Å) | Distances between atomic nuclei. | C=C, C-C, C-O, C=O, C-F, O-H |

| **Bond Angles (°) ** | Angles formed by three connected atoms. | Angles involving the phenyl ring, acrylic acid chain, and carboxyl group. |

| Dihedral Angles (°) | Torsional angles defining the 3D shape. | Angles defining the planarity and orientation of substituents. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Value indicating electron-donating ability. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Value indicating electron-accepting ability. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | Value indicating chemical reactivity and stability. |

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its chemical behavior and reactivity. chemrxiv.orgmdpi.com These descriptors, often calculated using DFT, provide a quantitative basis for understanding how a molecule will interact with other chemical species. nih.govrsc.org Key global reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. mdpi.com

Analysis of Aromaticity Indices

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with delocalized π-electrons. researchandmarkets.com While traditionally assessed qualitatively, computational methods provide quantitative measures known as aromaticity indices. mdpi.comnih.gov Common indices include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of a ring. nih.gov A negative NICS value typically indicates aromaticity, while a positive value suggests anti-aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity.

Electron Delocalization Indices (e.g., PDI, FLU, MCI): These indices are based on the sharing of electrons between atoms in the ring and provide a direct measure of electron delocalization. mdpi.comnih.gov

For this compound, calculating these indices would reveal how the electron-withdrawing fluorine substituents modulate the aromatic character of the phenyl ring.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.orgchemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface. ucsb.edu This map uses a color scale where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MESP analysis would likely show a negative potential around the oxygen atoms of the carboxylic acid group, making them sites for hydrogen bond acceptance. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, identifying it as a hydrogen bond donor. The fluorine atoms would create electron-deficient regions on the aromatic ring, influencing its interaction with other molecules. researchgate.net This analysis is particularly crucial in drug design for understanding ligand-receptor interactions. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in solution). nih.govnih.gov

For a flexible molecule like this compound, MD simulations can explore its conformational landscape. mdpi.comtandfonline.com This involves identifying the different spatial arrangements (conformers) the molecule can adopt due to rotation around its single bonds and determining their relative stabilities. nih.gov

MD simulations are also powerful for studying intermolecular interactions. iucr.org By simulating multiple molecules of this compound together, one can observe how they interact and self-assemble. Key interactions would include hydrogen bonding between the carboxylic acid groups, leading to dimer formation, as well as weaker interactions involving the fluorine atoms, such as C-H···F and C-F···F contacts. rsc.orgacs.org Understanding these interactions is vital for predicting the crystal packing and bulk properties of the compound.

Structure-Activity Relationship (SAR) Modeling based on Computational Parameters

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in drug discovery and materials science. collaborativedrug.compatsnap.com They aim to establish a correlation between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. pharmacologymentor.comoncodesign-services.com

Computational parameters derived from the studies mentioned above serve as the molecular descriptors in QSAR models. nih.govresearchgate.net These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific geometric parameters.

Lipophilicity Descriptors: Calculated logP (partition coefficient).

By developing a mathematical model that links these descriptors to a measured activity (e.g., enzyme inhibition), researchers can predict the activity of new, unsynthesized molecules. wikipedia.org For this compound, its computed parameters could be used within a QSAR model for a series of cinnamic acid derivatives to predict their potential as, for example, enzyme inhibitors or antimicrobial agents. nih.gov This computational screening saves significant time and resources by prioritizing the synthesis of the most promising candidates. collaborativedrug.com

Applications of 2,3,6 Trifluorocinnamic Acid and Its Derivatives in Advanced Materials and Chemical Synthesis

Role in the Synthesis of Fluorinated Polymers and Monomers

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.gov While direct polymerization of 2,3,6-Trifluorocinnamic acid is not widely documented, its structure lends itself to incorporation into various polymer architectures.

As a functionalized monomer, this compound could be integrated into polymer backbones or as pendant groups through its carboxylic acid functionality. This could be achieved via condensation polymerization to form polyesters or polyamides. The resulting polymers would benefit from the trifluorinated phenyl group, which could enhance properties such as:

Chemical Inertness: The electron-withdrawing nature of fluorine atoms can protect the polymer backbone from chemical attack.

Low Refractive Index: Fluorinated materials often exhibit low refractive indices, a desirable property for optical applications.

Hydrophobicity: The presence of fluorine atoms typically leads to surfaces with low wettability.

Furthermore, the cinnamate double bond offers a site for post-polymerization modification or cross-linking, for instance, through photo-dimerization upon exposure to UV light. This property is utilized in the development of photoresists and other light-sensitive materials.

Precursor for Specialty Chemicals and Fine Organic Synthesis

In the realm of fine chemical synthesis, fluorinated organic compounds are crucial intermediates for pharmaceuticals and agrochemicals. The specific substitution pattern of this compound can influence its reactivity and the properties of its derivatives.

The trifluorinated phenyl ring is a key pharmacophore in many bioactive molecules. The presence and position of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound can serve as a starting material for the synthesis of more complex molecules with potential applications in:

Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).

Agrochemicals: In the development of novel pesticides and herbicides.

The reactivity of the acrylic acid side chain allows for a variety of chemical transformations, including reduction, oxidation, and addition reactions, further expanding the library of accessible specialty chemicals.

Development of Optoelectronic Materials incorporating Fluorocinnamic Acid Moieties

Cinnamic acid derivatives have been investigated for their use in optoelectronic materials, particularly in the field of liquid crystals. mdpi.com The rigid, rod-like structure of the cinnamic acid scaffold is conducive to the formation of liquid crystalline phases. The introduction of fluorine atoms to the phenyl ring can significantly impact the mesomorphic properties.

Specifically, the incorporation of a this compound moiety into a liquid crystal structure could lead to:

Modified Mesophase Behavior: The size and polarity of the fluorine atoms can influence the packing of the molecules and, consequently, the type and temperature range of the liquid crystal phases.

Enhanced Dipole Moment: The strong electronegativity of fluorine can create a significant dipole moment, which is advantageous for applications in displays and electro-optical devices.

Photo-responsive Materials: The cinnamate group's ability to undergo [2+2] cycloaddition upon UV irradiation allows for the creation of cross-linked polymer networks from a liquid crystalline state. This has applications in creating anisotropic films and optical data storage. For example, studies on 2,6-difluorocinnamic acid have shown it undergoes photochemical dimerization. nih.gov

While specific studies on liquid crystals derived from this compound are not prominent, the principles established with other fluorinated cinnamic acids suggest its potential in this area.

Catalysis and Reagent Development utilizing this compound Scaffold

The concept of "scaffolding catalysis" involves using a molecular framework to bring reactants together in a way that accelerates a chemical reaction. nih.gov The rigid structure of this compound makes it a potential candidate for development as a catalytic scaffold.

By functionalizing both the phenyl ring and the carboxylic acid group, it is conceivable to create bifunctional catalysts where one site activates a nucleophile and the other an electrophile. The defined stereochemistry of the trifluorinated ring could also be exploited in asymmetric catalysis.

Furthermore, derivatives of this compound could be developed as specialized reagents in organic synthesis. For instance, conversion of the carboxylic acid to an acid fluoride (B91410) or other activated species could provide a route to introduce the 2,3,6-trifluorocinnamoyl group into various molecules, thereby imparting the unique properties associated with this fluorinated moiety.

Biological and Pharmacological Potential of 2,3,6 Trifluorocinnamic Acid Derivatives

Antimicrobial and Antifungal Activities of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against a range of bacteria, viruses, and fungi. nih.goveurekaselect.com The core structure of cinnamic acid provides a versatile scaffold for synthetic modifications, including the introduction of fluorine atoms, to enhance its therapeutic potential. nih.gov While extensive research exists for cinnamic acid derivatives in general, specific studies focusing on 2,3,6-Trifluorocinnamic acid are limited. The following sections will discuss the general mechanisms and structure-activity relationships of cinnamic acid derivatives as antimicrobial agents, providing a context for the potential, yet largely unexplored, activities of its 2,3,6-trifluorinated counterpart.

The antimicrobial action of cinnamic acid derivatives is often multifaceted. One of the primary mechanisms involves the disruption of microbial cell membranes, leading to increased permeability and the leakage of essential intracellular components. mdpi.com This disruption can be attributed to the lipophilic nature of the cinnamic acid backbone, which facilitates its interaction with the lipid bilayer of the cell membrane.

In fungi, a specific target that has been identified for some cinnamic acid derivatives is the enzyme benzoate 4-hydroxylase (CYP53). nih.gov This enzyme is crucial for the detoxification of benzoate, a key intermediate in the metabolism of aromatic compounds in fungi. nih.gov Inhibition of CYP53 by cinnamic acid derivatives can disrupt fungal metabolism, leading to growth inhibition. nih.gov For instance, studies have shown that certain cinnamic acid derivatives can effectively inhibit CYP53A15 from the pathogenic fungus Cochliobolus lunatus. nih.gov Furthermore, some derivatives have been found to interact with ergosterol, a vital component of the fungal cell membrane, or interfere with cell wall synthesis. nih.gov

Against bacteria, cinnamic acid and its derivatives can inhibit the activity of enzymes such as ATPase and prevent the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to eradicate. mdpi.com

The antimicrobial potency of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The introduction of halogen atoms, particularly fluorine, is a common strategy to enhance biological activity. Fluorine's high electronegativity and ability to form strong bonds with carbon can alter the electronic properties and metabolic stability of the molecule.

Generally, the presence of electron-withdrawing groups on the phenyl ring can enhance the antifungal activity of cinnamic acid derivatives. mdpi.com Studies on various substituted cinnamates and cinnamides have provided insights into their structure-activity relationships (SAR). For example, the type of ester or amide group can influence the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes. nih.govmdpi.com

In the context of fluoro-cinnamic antimicrobials, research on trifluoromethylcinnamanilides has demonstrated that the position of the trifluoromethyl group on the phenyl ring, as well as the nature of the anilide substituent, plays a crucial role in their activity against both drug-sensitive and resistant strains of bacteria. nih.gov However, specific SAR studies detailing the impact of the 2,3,6-trifluoro substitution pattern on the cinnamic acid scaffold for antimicrobial activity are currently lacking in the published literature. Further research is needed to determine the minimal structural requirements for the antimicrobial effect in this specific series of compounds.

Anti-inflammatory Properties and Immunomodulation

Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory and immunomodulatory effects in various studies. mdpi.com These properties are generally attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While direct research on the anti-inflammatory and immunomodulatory effects of this compound is not extensively documented, the activities of other cinnamic acid derivatives provide a foundation for its potential in this area.

The anti-inflammatory actions of cinnamic acid derivatives are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, they have been shown to inhibit the activation of Toll-like receptor 4 (TLR4) and the nuclear factor kappa B (NF-κB) signaling pathway. mdpi.com This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Additionally, some derivatives can suppress the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that play a crucial role in the inflammatory cascade. mdpi.comnih.gov

Specific hydroxycinnamic acid derivatives have been shown to exert their anti-inflammatory effects by inhibiting the DNA-binding of NF-κB. researchgate.net The immunomodulatory potential of fluorinated compounds has also been investigated, although not specifically for this compound. For example, other fluorinated organic acids have been evaluated for their effects on T cell-dependent antibody responses and splenic lymphocyte subpopulations.

Despite the known anti-inflammatory properties of the broader class of cinnamic acids, dedicated studies on the specific effects of this compound on inflammatory mediators and immune cell function are required to fully understand its potential in this therapeutic area.

Antioxidant Activity and Free Radical Scavenging

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are well-known antioxidants due to their ability to scavenge free radicals. nih.govnih.gov The antioxidant capacity of these compounds is crucial in combating oxidative stress, a condition implicated in numerous chronic diseases. While there is a substantial body of research on the antioxidant properties of various cinnamic acid derivatives, specific data for this compound is limited.

The primary mechanism by which phenolic cinnamic acid derivatives exert their antioxidant effect is through the donation of a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. nih.gov The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The number and position of hydroxyl groups on the phenyl ring significantly influence the antioxidant activity. nih.gov

Various assays are used to evaluate the antioxidant and free radical scavenging abilities of these compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and methods to assess the inhibition of lipid peroxidation. nih.govmdpi.comresearchgate.net For instance, studies on hydroxycinnamic acids have demonstrated their capacity to scavenge peroxyl radicals. nih.gov

While the general principles of antioxidant activity for cinnamic acid derivatives are well-understood, the specific contribution of the 2,3,6-trifluoro substitution pattern to the radical scavenging capacity of the cinnamic acid backbone has not been thoroughly investigated. The electron-withdrawing nature of the fluorine atoms could potentially influence the redox properties of the molecule, but dedicated studies are needed to determine the precise antioxidant and free radical scavenging activity of this compound.

Potential in Neuroprotection and Central Nervous System Applications

Cinnamic acid and its derivatives have emerged as promising agents for the treatment of neurodegenerative diseases. scienceopen.com Their neuroprotective effects are attributed to a variety of mechanisms, including their anti-inflammatory and antioxidant properties, which are relevant to the pathology of many central nervous system (CNS) disorders. nih.gov Although specific research on the neuroprotective potential of this compound is scarce, the broader class of cinnamic acid derivatives has shown promise in this area.

Studies have indicated that cinnamic acid can exhibit neuroprotection in models of neurodegenerative diseases by reducing glial inflammation and protecting neurons from apoptosis. nih.gov The proposed mechanisms include the clearance of pathological protein aggregates and the stimulation of lysosomal biogenesis and autophagy in brain cells. nih.gov

Furthermore, certain cinnamic acid derivatives have been shown to protect cultured neuronal cells against glutamate-induced neurotoxicity, a key mechanism of neuronal damage in various neurological conditions. scienceopen.com The neuroprotective activity of these compounds appears to be linked to their ability to interact with NMDA receptors. scienceopen.com

While these findings highlight the potential of the cinnamic acid scaffold in CNS applications, there is a clear need for further research to specifically evaluate the neuroprotective effects of this compound and its derivatives. The unique electronic properties conferred by the trifluoro substitution pattern may lead to novel interactions with CNS targets, but this remains to be experimentally verified.

Antidiabetic Applications of Fluorinated Phenylalanine Precursors

A significant application of fluorinated cinnamic acid derivatives lies in their use as precursors for the synthesis of fluorinated phenylalanines, which are key components of certain antidiabetic drugs. One prominent example is the synthesis of D-(2,4,5-trifluorophenyl)alanine, a crucial intermediate for the production of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. researchgate.netrsc.org

The synthesis of this key precursor can be achieved through chemo-enzymatic routes starting from 2,4,5-trifluorocinnamic acid. researchgate.net In one biocatalytic approach, 2,4,5-trifluorocinnamic acid is converted to L-2,4,5-trifluorophenylalanine, which is then stereoinverted to the desired D-enantiomer. researchgate.net This process highlights the utility of fluorinated cinnamic acids in the efficient and stereoselective synthesis of pharmacologically important amino acids.

While this example specifically involves the 2,4,5-trifluoro isomer, it underscores the potential of other trifluorinated cinnamic acids, such as this compound, to serve as valuable starting materials for the synthesis of novel fluorinated phenylalanine derivatives with potential applications in the development of new antidiabetic agents. The strategic placement of fluorine atoms on the phenyl ring can significantly influence the pharmacological properties of the final drug molecule.

Anticancer and Cytotoxic Effects of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry for their potential as anticancer agents. nih.gov The core structure of cinnamic acid, which features a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for the development of novel therapeutic compounds. mdpi.com While no specific data exists for this compound, studies on other derivatives have demonstrated a range of cytotoxic activities against various cancer cell lines. nih.gov

The introduction of different functional groups onto the cinnamic acid backbone can significantly influence its biological activity. mdpi.com For instance, the presence of electron-withdrawing groups on the aromatic ring has been associated with enhanced cytotoxicity in some series of cinnamic acid esters and amides. japsonline.com Fluorine, being the most electronegative element, is often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, affect their anticancer potency. nih.gov

Research into trifluoromethyl-containing compounds has shown that this group can contribute to significant cytotoxic activity. For example, certain trifluoromethyl ketones have demonstrated higher tumor-specific cytotoxicity compared to their non-fluorinated counterparts. nih.gov Similarly, novel naphthoquinone-fused podophyllotoxins containing fluoro and trifluoromethyl substituents have been synthesized and shown to be potent anticancer agents against various cancer cell lines. researchgate.net

The cytotoxic effects of various cinnamic acid amides have been evaluated against several human cancer cell lines. While specific derivatives of this compound have not been reported, studies on other cinnamoyl amides provide insight into the potential of this class of compounds. For instance, certain 2-cyanocinnamic acid amides have been identified as having significant antitumor activity. researchgate.net

Table 1: Cytotoxic Activity of Selected Cinnamic Acid Amide Derivatives (Not this compound)

| Compound Type | Cancer Cell Line | Activity | Reference |

| Phenyl amide cinnamate | MCF-7 (Breast Cancer) | Strong inhibition at 100 µg/ml | japsonline.com |

| p-Methoxy phenyl amide cinnamate | MCF-7 (Breast Cancer) | Moderate inhibition | japsonline.com |

| Octyl amide cinnamate | MCF-7 (Breast Cancer) | Moderate inhibition | japsonline.com |

| 2-Cyanocinnamic acid amide analogue | MG-MID (Glioblastoma) | GI50 = 3.903 µM | researchgate.net |

It is important to reiterate that the data presented above are for general cinnamic acid derivatives and not for derivatives of this compound. The potential anticancer and cytotoxic effects of this compound derivatives remain an unexplored area of research.

Agrochemical Research and Development

In the field of agrochemical research, the incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing the efficacy and selectivity of herbicides, fungicides, and insecticides. mdpi.com The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can lead to compounds with improved biological activity, metabolic stability, and altered physical properties that are favorable for agricultural applications.

While there is no specific research available on the agrochemical potential of this compound or its derivatives, the broader class of cinnamic acids and their analogues has been investigated for such properties. For instance, some cinnamic acid derivatives have been shown to possess antifungal activity against various plant pathogens. nih.govnih.gov The fungicidal potential often stems from the ability of these compounds to disrupt the fungal cell wall. nih.govnih.gov

Furthermore, certain cinnamic acid derivatives have been explored for their herbicidal properties. scilit.com The structural similarity of cinnamic acid to certain plant growth regulators suggests that its derivatives could potentially interfere with essential plant biochemical pathways.

The application of fluorinated compounds in agriculture is extensive. For example, trifluoromethylpyridines are a key structural motif in a number of commercial agrochemicals. The introduction of a trifluoromethyl group can significantly impact the biological activity of these compounds.

Given the precedent for both cinnamic acid derivatives and fluorinated compounds in agrochemical development, it is plausible that derivatives of this compound could exhibit interesting biological activities relevant to agriculture. However, without specific studies, this remains speculative. Future research would be necessary to synthesize and screen such compounds for their potential as herbicides, fungicides, or other crop protection agents.

Environmental Fate and Impact Considerations of Fluorinated Cinnamic Acids

Degradation Pathways in Environmental Matrices

The persistence of fluorinated organic compounds in the environment is largely determined by the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. This stability often makes fluorinated compounds resistant to both biotic and abiotic degradation.

Biotic Degradation:

Microbial degradation of fluorinated aromatic compounds has been observed under both aerobic and anaerobic conditions, although the rates and pathways are highly dependent on the degree and position of fluorine substitution.

Aerobic Degradation: Studies on compounds like 4-fluorocinnamic acid (4-FCA) have shown that aerobic biodegradation is possible. For instance, a consortium of Arthrobacter sp. and Ralstonia sp. has been shown to completely mineralize 4-FCA. The proposed pathway involves the conversion of 4-FCA to 4-fluorobenzoic acid (4-FBA), which is then further degraded. This process often involves oxygenase enzymes that can hydroxylate the aromatic ring, leading to ring cleavage and eventual defluorination. The initial steps in the degradation of cinnamic acids, whether halogenated or not, often involve the degradation of the side chain prior to the cleavage of the aromatic ring.

Anaerobic Degradation: Under anaerobic conditions, the degradation of fluorinated aromatic compounds is generally slower and more challenging. For some fluorinated benzoates, degradation has been observed under denitrifying conditions, while they remained resistant under sulfate-reducing and methanogenic conditions. The initial step in anaerobic degradation of halogenated compounds often involves reductive dehalogenation, a process that is less favorable for fluorine compared to chlorine or bromine.

The presence of multiple fluorine atoms on the aromatic ring, as in 2,3,6-Trifluorocinnamic acid, is expected to increase its resistance to microbial degradation compared to mono-fluorinated analogues. The electron-withdrawing nature of fluorine can make the aromatic ring less susceptible to electrophilic attack by microbial oxygenases.

Abiotic Degradation:

Information on the abiotic degradation of fluorinated cinnamic acids is scarce. Photodegradation in the atmosphere or surface waters could be a potential pathway, but the high stability of the C-F bond suggests that this process would likely be slow.

Potential for Bioaccumulation and Environmental Persistence

Environmental Persistence:

The high stability of the C-F bond contributes to the environmental persistence of many fluorinated organic compounds. This persistence means that these compounds can remain in the environment for long periods, allowing for potential transport over long distances and accumulation in various environmental compartments. Trifluoroacetic acid (TFA), a degradation product of some fluorinated compounds, is known for its extreme persistence in the environment.

Bioaccumulation:

The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (Kow), typically expressed as its logarithm (logP). A higher logP value indicates greater lipophilicity and a higher potential for bioaccumulation in fatty tissues.

Ecological Risk Assessment of Fluorinated Aromatic Acids

Assessing the ecological risk of fluorinated aromatic acids is challenging due to the limited ecotoxicological data available for many of these compounds. However, studies on other fluorinated organic acids, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), have raised concerns about their potential adverse effects on wildlife.

Ecotoxicity studies on various organisms have shown that certain fluorinated compounds can cause developmental toxicity, reproductive toxicity, and other adverse effects. For example, trifluoroacetic acid (TFA) has been shown to have low to moderate toxicity to a range of organisms, though some aquatic algae have shown sensitivity.

The potential ecological risks of this compound would depend on its environmental concentration, bioavailability, and toxicity to various organisms. Given its expected persistence, even low-level continuous release could lead to environmental concentrations of concern over time. A comprehensive ecological risk assessment would require data on its toxicity to a range of representative aquatic and terrestrial organisms.

Table 1: Acute Ecotoxicity Data for Selected Fluorinated Acids This table presents data for other fluorinated acids to provide context for potential ecological effects, as specific data for this compound is not available.

| Compound | Test Organism | Trophic Level | Endpoint | Value | Reference |

| Perfluorooctanesulfonic acid (PFOS) | Isochrysis galbana (microalga) | Producer | EC50 | 37.5 mg/L | nih.gov |

| Perfluorooctanesulfonic acid (PFOS) | Paracentrotus lividus (sea urchin) | Primary Consumer | EC50 | 20 mg/L | nih.gov |

| Perfluorooctanesulfonic acid (PFOS) | Siriella armata (crustacean) | Secondary Consumer | EC50 | 6.9 mg/L | nih.gov |

| Perfluorooctanesulfonic acid (PFOS) | Psetta maxima (turbot) | Secondary Consumer | EC50 | 0.11 mg/L | nih.gov |

| Perfluorooctanoic acid (PFOA) | Isochrysis galbana (microalga) | Producer | EC50 | 163.6 mg/L | nih.gov |

| Perfluorooctanoic acid (PFOA) | Paracentrotus lividus (sea urchin) | Primary Consumer | EC50 | 110 mg/L | nih.gov |

| Perfluorooctanoic acid (PFOA) | Siriella armata (crustacean) | Secondary Consumer | EC50 | 15.5 mg/L | nih.gov |

| Perfluorooctanoic acid (PFOA) | Psetta maxima (turbot) | Secondary Consumer | EC50 | 11.9 mg/L | nih.gov |

Remediation Strategies for Fluorinated Organic Contaminants

The persistence and mobility of many fluorinated organic compounds in the environment necessitate the development of effective remediation strategies for contaminated water and soil.

Current and Emerging Remediation Technologies:

Adsorption: Activated carbon and ion-exchange resins are commonly used to remove fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFAS), from water. The effectiveness of adsorption depends on the specific properties of the fluorinated compound and the adsorbent material.

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, UV/peroxide, and photoelectrocatalysis, are being investigated for their potential to degrade persistent fluorinated compounds. These methods rely on the generation of highly reactive species, such as hydroxyl radicals, to break down the organic molecules.

Bioremediation: The use of microorganisms to degrade contaminants is a promising and often more sustainable remediation approach. While the biodegradation of highly fluorinated compounds is challenging, research is ongoing to identify and engineer microorganisms with enhanced defluorination capabilities. The use of microbial consortia has shown success in the complete mineralization of some fluorinated aromatic compounds.

Phytoremediation: This approach uses plants to remove, degrade, or contain contaminants from soil and water. While research on the phytoremediation of fluorinated organic compounds is still in its early stages, it may offer a low-cost and environmentally friendly option for large-scale, low-level contamination.

The selection of an appropriate remediation strategy for a site contaminated with fluorinated cinnamic acids would depend on various factors, including the concentration and extent of contamination, the environmental matrix, and site-specific conditions.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,3,6-Trifluorocinnamic acid with high purity?

Answer:

The synthesis of fluorinated cinnamic acids typically involves cross-coupling reactions or halogen exchange (halex) processes. For this compound, a plausible route could start with 2,3,6-Trifluorobenzaldehyde (CAS 104451-70-9) as a precursor, followed by a Knoevenagel condensation with malonic acid under acidic catalysis . Trifluoroacetic acid (TFA) is often used in such reactions due to its strong acidity and ability to stabilize intermediates . Purification may require recrystallization or preparative HPLC, with purity validation via high-performance liquid chromatography (HPLC) (>95.0% purity criteria as per fluorinated benzoic acid analogs) .